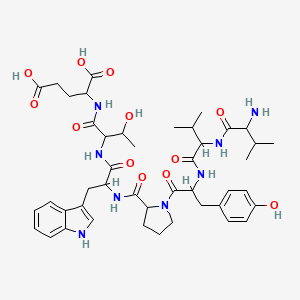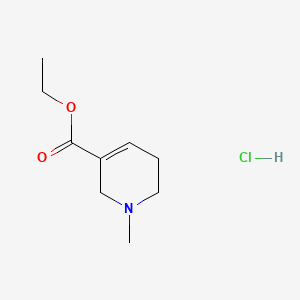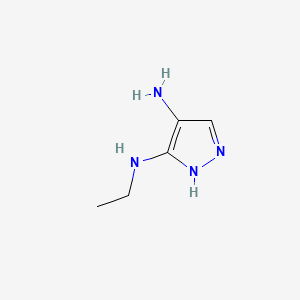![molecular formula C16H19NO2 B588057 4-[2-(5-エチル-2-ピリジニル)エトキシ]ベンゼンメタノール CAS No. 144842-17-1](/img/structure/B588057.png)
4-[2-(5-エチル-2-ピリジニル)エトキシ]ベンゼンメタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol is an organic compound with the molecular formula C16H19NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring and a benzenemethanol moiety connected by an ethoxy linker.
科学的研究の応用
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol can be achieved through organic synthesis methods. One common approach involves the reaction of 5-ethyl-2-pyridineethanol with 4-hydroxybenzyl alcohol in the presence of a suitable base and solvent. The reaction conditions typically include moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol may involve large-scale synthesis using similar organic reactions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
作用機序
The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pioglitazone: A thiazolidinedione used as an antidiabetic agent.
Rosiglitazone: Another thiazolidinedione with similar antidiabetic properties.
Troglitazone: A compound with similar structure and function but withdrawn from the market due to safety concerns.
Uniqueness
4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and benzenemethanol moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
IUPAC Name |
[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16/h3-8,11,18H,2,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDZOQBLFZNUPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747772 |
Source


|
| Record name | {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144842-17-1 |
Source


|
| Record name | {4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


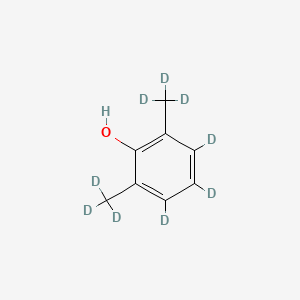
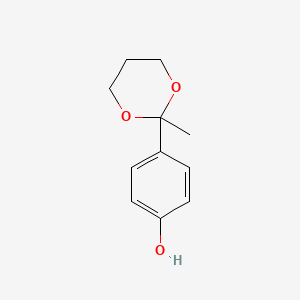
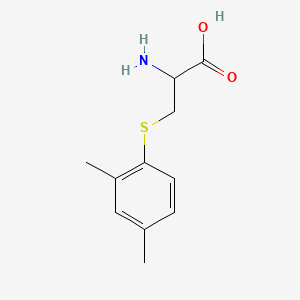
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)
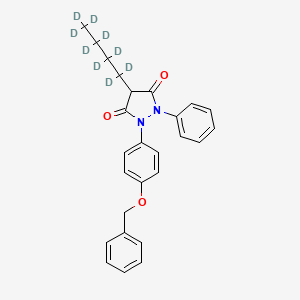
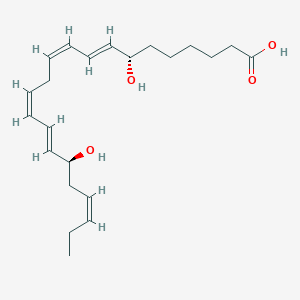
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
